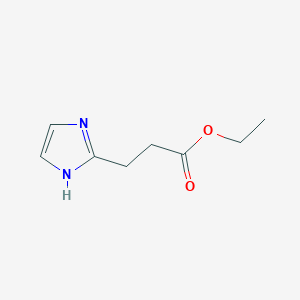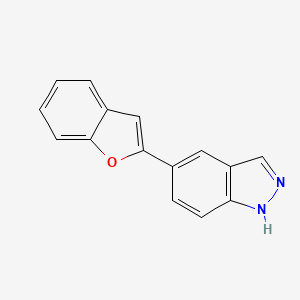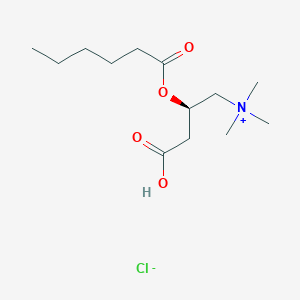
Ethyl 3-(1H-imidazol-2-YL)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(1H-imidazol-2-YL)propanoate is a chemical compound with the molecular formula C8H12N2O2 . It is also known as Ethyl-3-(1H-imidazol-1-yl)propanoat .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C8H12N2O2/c1-2-12-8(11)4-3-7-9-5-6-10-7/h5-6H,2-4H2,1H3,(H,9,10) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 168.2 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds
Ethyl 3-(1H-imidazol-2-YL)propanoate is a precursor in the synthesis of various novel compounds. For example, it has been used in the synthesis of novel 2-{2-[1-(3-substitutedphenyl)-1H-1,2, 3-triazol-4-yl-]ethyl)-1H-benzo[d]-imidazole derivatives. These compounds were synthesized through the condensation of o-phenylenediamine with 3-(1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl) propanoic acid followed by reactions with different substituted alkyl halides. The synthesized compounds were characterized using 1H NMR, EI-MS, and IR spectroscopic techniques (Jadhav et al., 2008).
Reactivity Studies
This compound's reactivity has been explored in various studies. One investigation focused on the reactivity of 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes. This study successfully synthesized ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates, demonstrating the compound's versatility in organic synthesis (Asadi et al., 2021).
Transformation into Other Compounds
This compound is also involved in the transformation into other valuable compounds. For instance, its derivatives have been converted into 2,3-dihydro-1H-imidazole-2-thione derivatives via a 'sulfur-transfer reaction'. Such transformations highlight the compound's utility in generating a wide array of chemical entities for further biological or chemical investigations (Jasiński et al., 2008).
In Vitro Anticoagulant Activity
In the medical research domain, derivatives of this compound have been evaluated for their anticoagulant properties. A series of 3-(1H-imidazo[4,5-c]pyridin-2-yl)-1,5-diarylpyridin-2(1H)-one derivatives, synthesized from ethyl 3-oxo-3-(arylamino)propanoate derivatives, demonstrated potential anticoagulant abilities. This underlines the compound's significance in the development of new therapeutic agents (Yang et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 3-(1H-imidazol-2-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-8(11)4-3-7-9-5-6-10-7/h5-6H,2-4H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIXNQRMDCPWIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC=CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1343987.png)


![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)


![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)



